(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound notable for its potential applications in medicinal chemistry. The compound has a molecular formula of and a molecular weight of approximately . It is classified as a heterocyclic compound, incorporating both thiazole and chromene moieties, which are known for their biological activity.
The synthesis of (2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can involve several steps typical of organic synthesis. While specific methods may vary, common approaches include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
The molecular structure of (2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can be described using various structural representations:
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)NC4=NC=CS4
BXCBPUKSTRKSLD-UHFFFAOYSA-N
The thiazole and chromene rings contribute to its unique electronic properties, potentially influencing its biological activity .
(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can participate in various chemical reactions typical for compounds containing imine and carboxamide functionalities:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physical properties.
Further studies are required to elucidate its precise mechanism of action and potential therapeutic applications.
Key physical and chemical properties of (2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide include:
These properties significantly influence the compound's usability in laboratory settings and potential pharmaceutical formulations .
The applications of (2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide primarily lie within scientific research:
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2